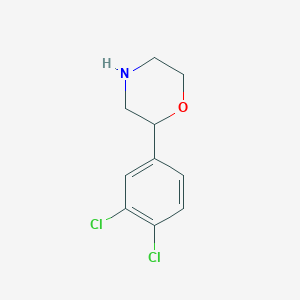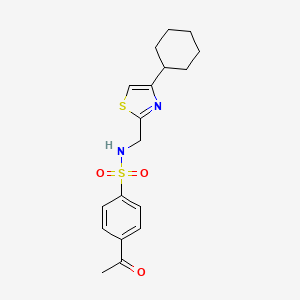
4-acetyl-N-((4-cyclohexylthiazol-2-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “4-acetyl-N-((4-cyclohexylthiazol-2-yl)methyl)benzenesulfonamide” were not found, thiazole derivatives have been synthesized for various biological activities . For instance, N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were prepared and screened for their preliminary in vitro antibacterial activity .Molecular Structure Analysis
The molecular structure of “4-acetyl-N-((4-cyclohexylthiazol-2-yl)methyl)benzenesulfonamide” is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . They have been used in the design of various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives, such as the compound , have been studied for their potential antimicrobial activity . These compounds have shown promising results against both Gram-positive and Gram-negative bacterial species . This makes them a potential candidate for the development of new antimicrobial agents.
Anticancer Activity
Thiazole derivatives have also been evaluated for their anticancer activity . In particular, they have been tested against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . Some of these compounds have shown significant activity, suggesting their potential use in cancer treatment.
Antiproliferative Agents
The compound “4-acetyl-N-((4-cyclohexylthiazol-2-yl)methyl)benzenesulfonamide” could potentially be used as an antiproliferative agent . Antiproliferative agents inhibit the growth of cells, which can be particularly useful in the treatment of diseases characterized by abnormal cell growth, such as cancer .
Drug Designing
Molecular docking studies of thiazole derivatives have been carried out to study their binding mode with receptors . These studies can help in the design of new drugs with improved efficacy and reduced side effects .
Antifungal Activity
Thiazole derivatives have been reported to have antifungal properties . This suggests that “4-acetyl-N-((4-cyclohexylthiazol-2-yl)methyl)benzenesulfonamide” could potentially be used in the treatment of fungal infections .
Antiviral Activity
Thiazole compounds have also been studied for their antiviral activity . This suggests another potential application of “4-acetyl-N-((4-cyclohexylthiazol-2-yl)methyl)benzenesulfonamide” in the treatment of viral infections .
Orientations Futures
The future directions for “4-acetyl-N-((4-cyclohexylthiazol-2-yl)methyl)benzenesulfonamide” and similar compounds could involve further exploration of their biological activities and potential applications. The development of novel fungicides with high bioactivities is one area of interest . Additionally, the distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide suggest promising avenues for future research .
Propriétés
IUPAC Name |
4-acetyl-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-13(21)14-7-9-16(10-8-14)25(22,23)19-11-18-20-17(12-24-18)15-5-3-2-4-6-15/h7-10,12,15,19H,2-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBRRFAJORLSBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=CS2)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-((4-cyclohexylthiazol-2-yl)methyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


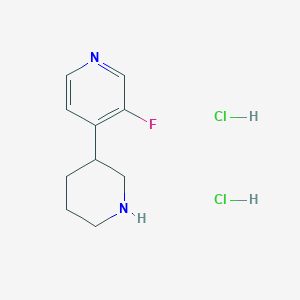
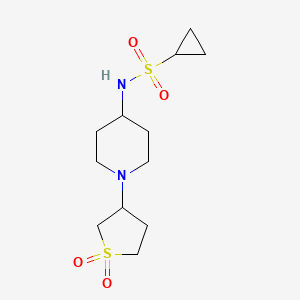
![N-(2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2374926.png)



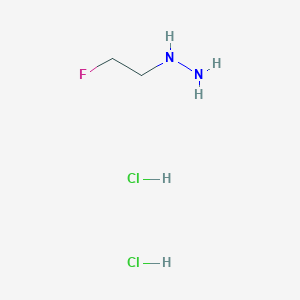

![butyl 4-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)benzoate](/img/structure/B2374939.png)
![Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2374940.png)
![Methyl 2-{[6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2374942.png)
